Ranolazine-d3

Overview

Description

Ranolazine-d3 is a deuterated form of ranolazine, a piperazine derivative used primarily as an anti-anginal agent. Ranolazine is known for its unique mechanism of action, which does not significantly affect heart rate or blood pressure. It is used to treat chronic angina by improving blood flow to help the heart work more efficiently .

Mechanism of Action

Mode of Action

Ranolazine inhibits the late phase of the inward sodium channel during cardiac repolarization . This inhibition reduces intracellular sodium concentrations, thereby reducing calcium influx via the sodium-calcium exchange . Under hypoxic conditions, common to growing tumors, VGSCs develop a persistent current (INaP) which can be blocked selectively by ranolazine .

Biochemical Pathways

Ranolazine affects the biochemical pathways related to energy production in the heart. It prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart . This shift in myocardial energy production from fatty acid oxidation to glucose oxidation is a key aspect of ranolazine’s action .

Pharmacokinetics

Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours . The absolute bioavailability ranges from 35% to 50% . Ranolazine’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment .

Result of Action

Ranolazine’s action results in significant molecular and cellular effects. In vitro, ranolazine inhibits the invasiveness of cancer cells, especially under hypoxia . In vivo, it suppresses the metastatic abilities of breast and prostate cancers and melanoma . In the context of heart disease, ranolazine improves myocardial function and perfusion .

Action Environment

The action, efficacy, and stability of ranolazine can be influenced by environmental factors. For instance, under hypoxic conditions common to growing tumors, the drug’s ability to block VGSCs is enhanced . Furthermore, the drug’s effectiveness can be boosted by co-administration with other drugs . .

Biochemical Analysis

Biochemical Properties

Ranolazine-d3, like its parent compound Ranolazine, interacts with various enzymes and proteins. It is known to inhibit late sodium channels, which can lead to beneficial downstream effects . This inhibition reduces intracellular calcium overload, a common occurrence in ischemic cardiomyocytes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by minimizing calcium overload in ischemic cardiomyocytes . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It inhibits late sodium current, thereby reducing sodium entry into ischemic myocardial cells . This is proposed to reduce calcium uptake indirectly via the sodium/calcium exchanger, preserving ionic homeostasis and reversing ischemia-induced contractile dysfunction .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a goat model of lone atrial fibrillation, the highest dose of Ranolazine significantly prolonged the atrial effective refractory period and decreased atrial conduction velocity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . It also prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart .

Transport and Distribution

It is known that Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ranolazine-d3 involves the incorporation of deuterium atoms into the ranolazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve the formation of the piperazine ring and subsequent functionalization to introduce the deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the incorporation of deuterium and to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Ranolazine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Ranolazine-d3 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of ranolazine.

Biology: Investigated for its effects on cellular ion channels and its potential neuroprotective properties.

Medicine: Explored for its anti-arrhythmic properties and potential use in treating conditions like atrial fibrillation and ventricular tachycardia.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .

Comparison with Similar Compounds

Ivabradine: Another anti-anginal agent that works by reducing heart rate.

Trimetazidine: A metabolic agent used to treat angina by improving glucose utilization in the heart.

Nicorandil: A vasodilator that also has anti-anginal properties.

Uniqueness of Ranolazine-d3: this compound is unique due to its deuterated nature, which can provide advantages in pharmacokinetic studies by offering more stable isotopic labeling. This stability can lead to more accurate and reliable data in metabolic and pharmacokinetic analyses .

Biological Activity

Ranolazine-d3 is a deuterated form of ranolazine, a medication primarily used for the treatment of chronic angina. This compound exhibits unique biological activities that extend beyond its conventional use, making it a subject of interest in cardiovascular research. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and clinical implications.

This compound functions primarily by inhibiting the late sodium current in cardiac myocytes. This action reduces intracellular sodium levels, subsequently decreasing intracellular calcium influx through the sodium-calcium exchanger. The net effect is a reduction in myocardial oxygen consumption without significantly affecting heart rate or blood pressure .

Key Mechanisms Include:

- Inhibition of Late Sodium Current: Reduces intracellular calcium overload during ischemic conditions.

- Alteration of Metabolic Pathways: Shifts myocardial energy production from fatty acid oxidation to glucose oxidation, enhancing cardiac efficiency .

- Antiarrhythmic Properties: this compound has been shown to suppress early afterdepolarizations (EADs) and reduce transmural dispersion of repolarization, contributing to its antiarrhythmic effects .

Pharmacokinetics

This compound is characterized by distinct pharmacokinetic properties that influence its therapeutic efficacy:

| Property | Details |

|---|---|

| Absorption | Peak plasma concentrations occur within 2 to 6 hours. |

| Distribution | Volume of distribution ranges from 85 to 180 L. |

| Metabolism | Primarily metabolized by CYP3A4; over 40 metabolites identified. |

| Excretion | Renal excretion accounts for a significant portion of metabolites. |

The pharmacokinetics of this compound suggest that careful monitoring is required when co-administered with drugs that affect CYP3A4 activity .

Clinical Efficacy and Case Studies

Numerous studies have evaluated the clinical efficacy of this compound in various patient populations.

- CARISA Trial:

- Real-World Data Analysis:

Adverse Effects and Safety Profile

This compound is generally well-tolerated, with adverse effects reported in a small percentage of patients. Common side effects include dizziness, constipation, and nausea, while serious adverse events are rare . The drug's safety profile is particularly favorable when compared to traditional antianginal therapies.

Properties

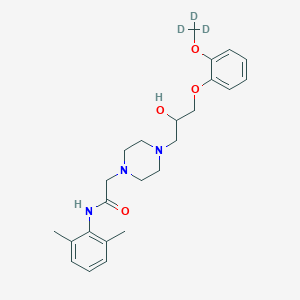

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648922 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054624-77-9 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.